Live-Cell Lysosomal GCase Activity Measurement: PFB-FDGlu Enables In Situ Quantification Unachievable with Lysate-Based Substrates
PFB-FDGlu uniquely enables in situ measurement of lysosomal GCase activity in living cells, a capability absent in widely used alternatives such as 4-MUG and p-nitrophenyl-β-D-glucopyranoside (p-NPG). PFB-FDGlu enters cells via pinocytosis, traffics to the lysosomal compartment, and is hydrolyzed by endogenous GCase within its native acidic environment . This live-cell, subcellular-resolution approach was validated in human iPSC-derived neural stem cells and neurons (n=4 per group) and GBA1 knockout neural cells using the GCase inhibitor conduritol-B-epoxide (CBE) [1].
| Evidence Dimension | Experimental workflow and cellular context |
|---|---|
| Target Compound Data | Live-cell, in situ lysosomal GCase activity measured by flow cytometry or microscopy in intact cells |
| Comparator Or Baseline | 4-MUG: Requires cell lysis and in vitro enzyme assay with detergent and exogenous activator; C6-NBD-GlcCer: Requires HPLC separation and organic solvent extraction |
| Quantified Difference | PFB-FDGlu eliminates cell lysis requirement; preserves cell-type identity for single-cell resolution |
| Conditions | Human iPSC-derived neural stem cells and neurons; GBA1 knockout neural cells; inhibitor validation with 100 µM CBE |
Why This Matters
Procurement of PFB-FDGlu is essential for studies requiring preservation of cellular and subcellular context; 4-MUG and HPLC-dependent substrates are incompatible with live-cell, single-cell GCase activity quantification.
- [1] Labrador-Garrido A, Zhong S, Hughes L, Keshiya S, Kim WS, Halliday GM, Dzamko N. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations. Frontiers in Cellular Neuroscience. 2023;17:1229213. View Source
